molecular formula C6H3Cl2FO B3110656 3,4-Dichloro-5-fluorophenol CAS No. 1804515-92-1

3,4-Dichloro-5-fluorophenol

Cat. No.: B3110656
CAS No.: 1804515-92-1
M. Wt: 180.99 g/mol
InChI Key: LHPYRWOMBLZYDG-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorophenol: is an aromatic compound with the molecular formula C6H3Cl2FO It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluorophenol typically involves the halogenation of phenol derivatives. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms into the phenol ring. For example, the reaction of 3,4-dichlorophenol with a fluorinating agent like sulfur tetrafluoride can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the preparation of intermediates, followed by selective halogenation reactions. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dichloro-5-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to certain proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-5-fluorophenol is unique due to the specific arrangement of chlorine and fluorine atoms on the phenol ring. This arrangement can influence its chemical reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

IUPAC Name

3,4-dichloro-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPYRWOMBLZYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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